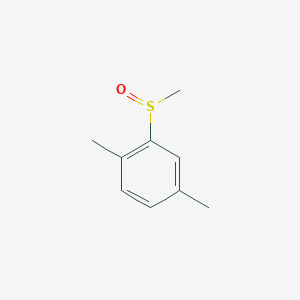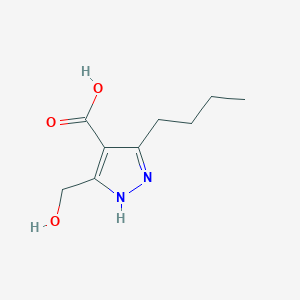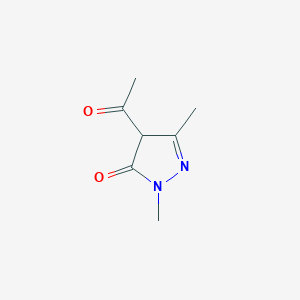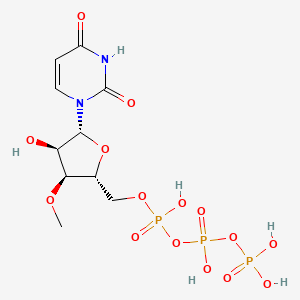
3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate It is a derivative of uridine triphosphate, where the uridine base is methylated at the 3’ position and the triphosphate group is attached at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) typically involves the methylation of uridine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the formation of the triphosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation processes. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Purification steps such as chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleoside derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Wirkmechanismus
The mechanism of action of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA molecules during transcription. The methylation at the 3’ position can affect the stability and function of the RNA, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound can interact with various molecular targets, including RNA polymerases and ribonucleases, influencing the pathways involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyluridine triphosphate: Another modified nucleoside triphosphate with a methyl group at the 5’ position.
2’-O-Methyluridine 5’-(tetrahydrogen triphosphate): A similar compound with methylation at the 2’ position.
Uridine 5’-(tetrahydrogen triphosphate): The unmodified form of the nucleoside triphosphate.
Uniqueness
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can confer distinct biochemical properties and potential therapeutic benefits. Its ability to be incorporated into RNA and affect its function sets it apart from other nucleoside triphosphates.
Eigenschaften
Molekularformel |
C10H17N2O15P3 |
|---|---|
Molekulargewicht |
498.17 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
PCXSUKAEWYEGIS-ZOQUXTDFSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


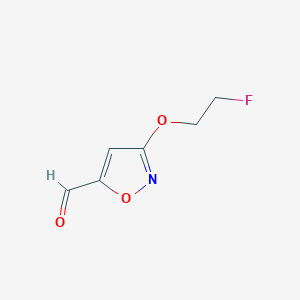
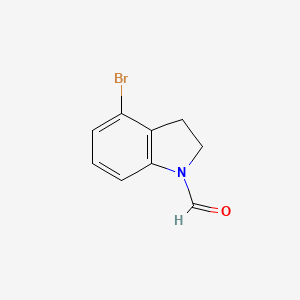
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
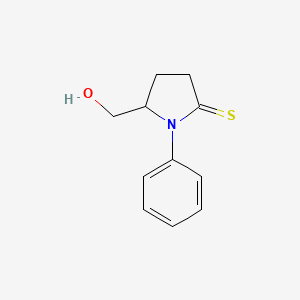
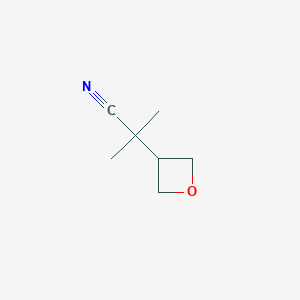


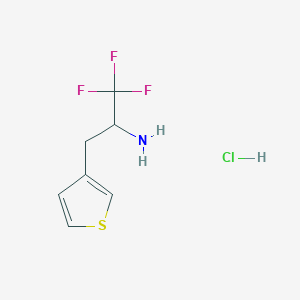
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
